molecular formula C8H10N2O B13995236 N-(3-(Aminomethyl)phenyl)formamide CAS No. 918810-75-0

N-(3-(Aminomethyl)phenyl)formamide

Cat. No.: B13995236
CAS No.: 918810-75-0
M. Wt: 150.18 g/mol
InChI Key: YOFWZNQOCKPKRF-UHFFFAOYSA-N
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Description

N-(3-(Aminomethyl)phenyl)formamide is an organic compound with the molecular formula C8H10N2O It is a derivative of formamide, where the formamide group is attached to a benzene ring substituted with an aminomethyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-(Aminomethyl)phenyl)formamide can be synthesized through the formylation of 3-(aminomethyl)aniline. One common method involves the reaction of 3-(aminomethyl)aniline with formic acid under solvent-free conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the formamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as sulfonated rice husk ash (RHA-SO3H) have been employed to promote the formylation process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Aminomethyl)phenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-(3-(Aminomethyl)phenyl)formamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Aminomethyl)phenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The aminomethyl group can enhance the compound’s binding affinity to biological targets, facilitating its effects in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-Phenylformamide: Similar structure but lacks the aminomethyl group.

    N-(2-(Aminomethyl)phenyl)formamide: The aminomethyl group is at the ortho position.

    N-(4-(Aminomethyl)phenyl)formamide: The aminomethyl group is at the para position.

Uniqueness

N-(3-(Aminomethyl)phenyl)formamide is unique due to the position of the aminomethyl group at the meta position, which can influence its reactivity and interactions compared to its ortho and para counterparts. This positional difference can lead to variations in its chemical behavior and biological activity .

Properties

CAS No.

918810-75-0

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]formamide

InChI

InChI=1S/C8H10N2O/c9-5-7-2-1-3-8(4-7)10-6-11/h1-4,6H,5,9H2,(H,10,11)

InChI Key

YOFWZNQOCKPKRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC=O)CN

Origin of Product

United States

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